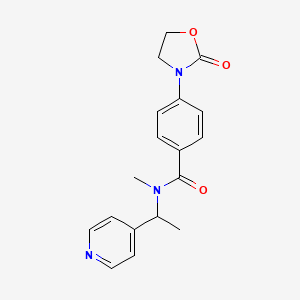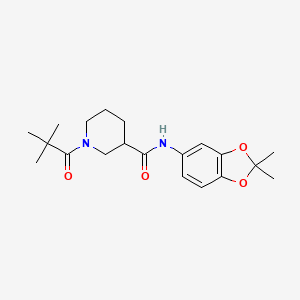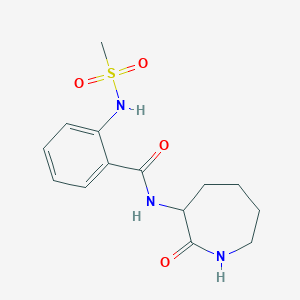
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide, also known as STING agonist, is a synthetic compound that has gained significant attention in the field of immunotherapy. It is a small molecule that activates the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response against viral and bacterial infections, as well as cancer.
作用机制
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists bind to and activate the N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide receptor, which is located in the endoplasmic reticulum of immune cells. This leads to the recruitment and activation of TBK1 (Tank-binding kinase 1) and IRF3 (Interferon regulatory factor 3), which phosphorylate and activate downstream signaling molecules, including NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon regulatory factor 7). This results in the production of type I interferons and pro-inflammatory cytokines, which activate the immune response against cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have been shown to induce a robust immune response against cancer cells, leading to their elimination. They also enhance the activity of immune cells, including dendritic cells, natural killer cells, and T cells, which are involved in the recognition and elimination of cancer cells. N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have also been shown to enhance the efficacy of other cancer therapies, including checkpoint inhibitors and chemotherapy.
实验室实验的优点和局限性
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists are a valuable tool for studying the innate immune response and its role in cancer immunotherapy. They can be used to activate the N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide pathway in vitro and in vivo, allowing researchers to study the downstream effects on immune cells and cancer cells. However, N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists can be toxic at high concentrations and may have off-target effects, which need to be carefully evaluated.
未来方向
There are several future directions for research on N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists, including:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Development of more potent and selective N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists with reduced toxicity and off-target effects.
3. Evaluation of the safety and efficacy of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists in clinical trials, including combination therapies with other cancer treatments.
4. Investigation of the mechanisms of resistance to N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists and development of strategies to overcome resistance.
5. Development of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists for the treatment of viral and bacterial infections.
6. Investigation of the role of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide in other diseases, including autoimmune disorders and inflammatory diseases.
In conclusion, N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists are a promising class of compounds with potential applications in cancer immunotherapy and other diseases. Further research is needed to optimize their synthesis, evaluate their safety and efficacy in clinical trials, and explore their potential in combination therapies.
合成方法
The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonist involves several steps, including the coupling of 4-pyridin-3-yl-oxybenzoic acid with 4-aminobenzonitrile, followed by the cyclization of the resulting intermediate with 5-cyanimidazole. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have been extensively studied for their potential in cancer immunotherapy. They activate the innate immune response, leading to the production of type I interferons and pro-inflammatory cytokines. This, in turn, leads to the activation of T cells, which can recognize and eliminate cancer cells. N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have shown promising results in preclinical studies, and several clinical trials are underway to evaluate their safety and efficacy in cancer patients.
属性
IUPAC Name |
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2/c18-8-14-15(9-19)22-17(21-14)23-16(24)11-3-5-12(6-4-11)25-13-2-1-7-20-10-13/h1-7,10H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZPIVFYILTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=C(N3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)


